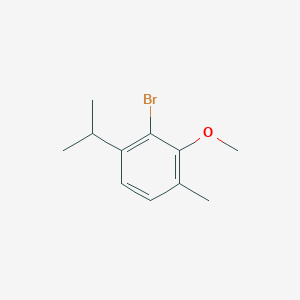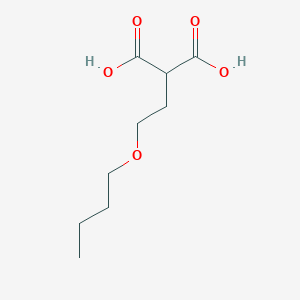
(2-Butoxyethyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butoxyethyl)propanedioic acid, also known as 2-butoxyethyl malonic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₅. This compound is characterized by the presence of two carboxyl groups and a butoxyethyl group attached to the central carbon atom. It is a derivative of malonic acid and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylation: Often occurs at elevated temperatures (above 150°C).
Major Products Formed
Esterification: Produces esters such as 2-butoxyethyl malonate.
Amidation: Produces amides such as 2-butoxyethyl malonamide.
Decarboxylation: Produces butoxyacetic acid and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
(2-Butoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid (Propanedioic Acid): The parent compound, with similar reactivity but lacking the butoxyethyl group.
Diethyl Malonate: An ester derivative of malonic acid, commonly used in organic synthesis.
Butoxyacetic Acid: A related compound formed through the decarboxylation of (2-butoxyethyl)propanedioic acid.
Uniqueness
This compound is unique due to the presence of the butoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials.
Eigenschaften
CAS-Nummer |
88663-61-0 |
|---|---|
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-(2-butoxyethyl)propanedioic acid |
InChI |
InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
NQTDRGBBGIHSKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


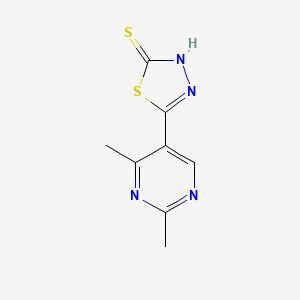
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
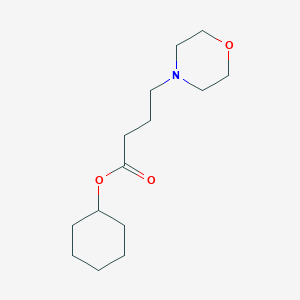
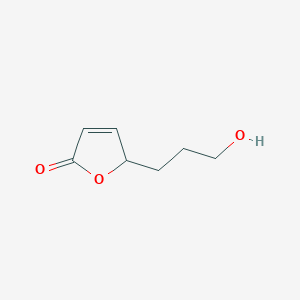

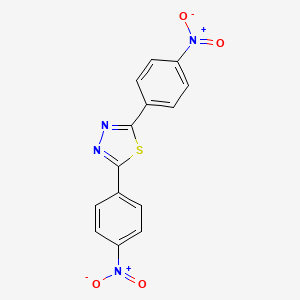
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
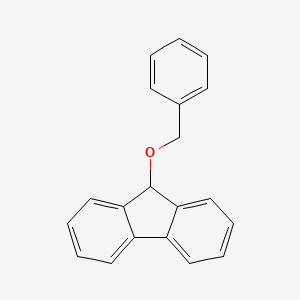
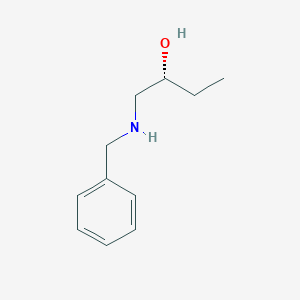
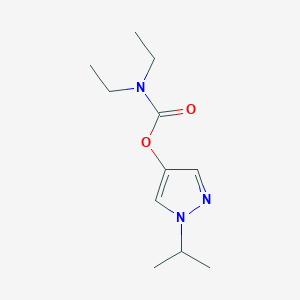
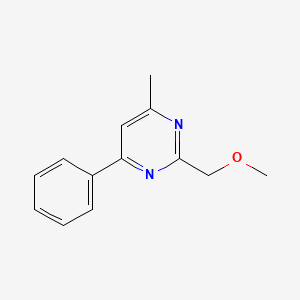
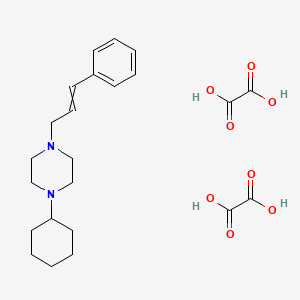
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
